molecular formula C19H27ClFN3O2 B611919 N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide CAS No. 1199236-64-0

N-((1-(2-(tert-Butylamino)-2-oxoethyl)piperidin-4-yl)methyl)-3-chloro-5-fluorobenzamide

Cat. No.: B611919
CAS No.: 1199236-64-0
M. Wt: 383.9 g/mol
InChI Key: JOCLITFYIMJMNK-UHFFFAOYSA-N
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Description

Z944, also known as Ulixacaltamide, is a potent and selective T-type calcium channel antagonist. It has been studied extensively for its potential therapeutic applications in treating neurological disorders such as epilepsy and chronic pain. T-type calcium channels play a crucial role in regulating neuronal excitability, and their inhibition can lead to significant therapeutic benefits .

Mechanism of Action

Mode of Action

Z944 interacts with its targets by blocking the T-type calcium channels . This blockade occurs at relatively negative membrane depolarizations, where T-type channels can act as modulators of the threshold of the action potential by increasing the calcium current . This leads to further depolarization of the cell and activation of other calcium channels, and ultimately, sodium and potassium channels .

Biochemical Pathways

The T-type calcium channels participate in the regulation of connectivity or crosstalk between the sensory nervous system and the cortex by promoting thalamic neuron burst firing and network oscillations important for relay and interpretation of signals to and by the cortex . The blockade of Cav3.2 by Z944 is more pronounced during high-frequency firing and may provide some advantage to the molecule by selectively targeting a pathological state of the channel .

Pharmacokinetics

Z944 is an orally available, state-dependent, selective T-type calcium channel blocker . It has been shown to inhibit native neuronal T-type currents at high potency . A phase 1, double-blind, placebo-controlled study showed that Z944 was safe and well tolerated . The study also showed dose-proportional pharmacokinetics with good pharmaceutical properties .

Result of Action

The inhibition of T-type channels by Z944 reduces the excitability of peripheral nociceptive sensory neurons and reverses pain hypersensitivity in male rodent pain models . Moreover, application of Z944 to spinal cord slices attenuated action potential firing rates in over half of laminae I/II neurons . Intraperitoneal injection of Z944 dose-dependently reversed mechanical allodynia in the complete Freund’s adjuvant model of persistent inflammatory pain .

Action Environment

The action of Z944 is influenced by the environment in which it is administered. For example, the efficacy of Z944 in reducing pain hypersensitivity was observed in the context of a complete Freund’s adjuvant model of persistent inflammatory pain . Furthermore, the blockade of Cav3.2 by Z944 is more pronounced during high-frequency firing, suggesting that the compound’s action may be influenced by the frequency of neuronal firing .

Biochemical Analysis

Biochemical Properties

Z944 interacts with T-type calcium channels, which are voltage-gated and consist of three subtypes: Cav3.1, Cav3.2, and Cav3.3 . These channels contribute to neuronal excitability, synaptic excitation, burst firing, and action potential trains . Z944 has been shown to inhibit native neuronal T-type currents at high potency .

Cellular Effects

Z944 has been found to reduce the excitability of peripheral nociceptive sensory neurons and reverse pain hypersensitivity in male rodent pain models . It also inhibits action-potential evoked somatic and dendritic calcium transients in lamina I neurons .

Molecular Mechanism

Z944 acts as a state-dependent blocker of T-type calcium channels . It has >150-fold selectivity vs. non-T-type voltage-gated ion channels . The blockade of Cav3.2 by Z944 is more pronounced during high-frequency firing, which may provide some advantage to the molecule by selectively targeting a pathological state of the channel .

Temporal Effects in Laboratory Settings

In laboratory settings, Z944 has been shown to delay the progression of seizures in the amygdala kindling model of temporal lobe epilepsy (TLE) . Animals receiving Z944 required significantly more stimulations to evoke a seizure and to reach a fully kindled state than animals receiving vehicle .

Dosage Effects in Animal Models

In animal models, Z944 has been shown to dose-dependently reverse mechanical allodynia in the complete Freund’s adjuvant model of persistent inflammatory pain . The analgesic effects of Z944 were observed across a range of dosages, from 1-10 mg/kg .

Transport and Distribution

It is known that Z944 is a CNS-penetrant T-type channel antagonist , suggesting that it can cross the blood-brain barrier and distribute within the central nervous system.

Subcellular Localization

Given its role as a T-type calcium channel antagonist, it likely localizes to regions of the cell where these channels are present, such as the plasma membrane of neurons .

Preparation Methods

The synthesis of Z944 involves several steps, starting with the preparation of the core piperidine structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Z944 undergoes several types of chemical reactions, including:

    Oxidation: Z944 can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on Z944, such as reducing ketones to alcohols.

    Substitution: Substitution reactions are commonly used to introduce or modify substituents on the benzoyl group, such as halogenation or alkylation.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. .

Comparison with Similar Compounds

Z944 is unique in its high selectivity and potency for T-type calcium channels compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

N-[[1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl]methyl]-3-chloro-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClFN3O2/c1-19(2,3)23-17(25)12-24-6-4-13(5-7-24)11-22-18(26)14-8-15(20)10-16(21)9-14/h8-10,13H,4-7,11-12H2,1-3H3,(H,22,26)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCLITFYIMJMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659275
Record name N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199236-64-0
Record name Ulixacaltamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1199236640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ULIXACALTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT2PJH89C3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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